

An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)pyrimidine

Cat. No.: B1313406

[Get Quote](#)

CAS Number: 936643-80-0

This technical guide provides a comprehensive overview of **2-(Chloromethyl)pyrimidine** hydrochloride, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines synthetic methodologies, and explores its applications, particularly in the synthesis of bioactive molecules and kinase inhibitors.

Physicochemical Properties

2-(Chloromethyl)pyrimidine hydrochloride is a crystalline solid that serves as a versatile synthetic intermediate in pharmaceutical chemistry.^{[1][2][3]} Its reactivity stems from the electrophilic chloromethyl group attached to the pyrimidine ring, a privileged scaffold in medicinal chemistry.^{[2][4]}

A summary of its key physicochemical properties is presented below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	936643-80-0	[1] [2] [5]
Molecular Formula	C ₅ H ₅ CIN ₂ · HCl	[1] [2] [5]
Molecular Weight	165.0 g/mol	[1] [3] [5]
Appearance	Crystalline solid; White to yellow or pale brown	[1] [2] [6]
Purity	≥95%	[1] [3]
Melting Point	138-140 °C; 141-145°C; 147°C (dec.)	[2] [7] [8]
Solubility	DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL	[1] [2] [3]
UV-Vis (λ _{max})	206, 248 nm	[1] [3]
Storage	-20°C for long-term stability	[1] [2]
Stability	Stable for at least 4 years	[2]

Synthesis and Reactivity

The utility of **2-(Chloromethyl)pyrimidine** hydrochloride lies in its function as an electrophilic precursor, enabling the introduction of the pyrimidin-2-ylmethyl moiety into various molecular scaffolds.[\[4\]](#)

Synthetic Pathway

While detailed, peer-reviewed literature on the synthesis is limited, a robust and efficient pathway can be proposed based on established chemical transformations.[\[3\]](#)[\[9\]](#)[\[10\]](#) The most common approach involves a two-step process starting from a suitable precursor, such as 2-(hydroxymethyl)pyrimidine.[\[9\]](#)[\[11\]](#)

Step 1: Intermediate Formation

Pyrimidine-2-carboxylic acid ester
or 2-CyanopyrimidineReduction
(e.g., NaBH_4)

2-(Hydroxymethyl)pyrimidine

Step 2: Chlorination & Salt Formation

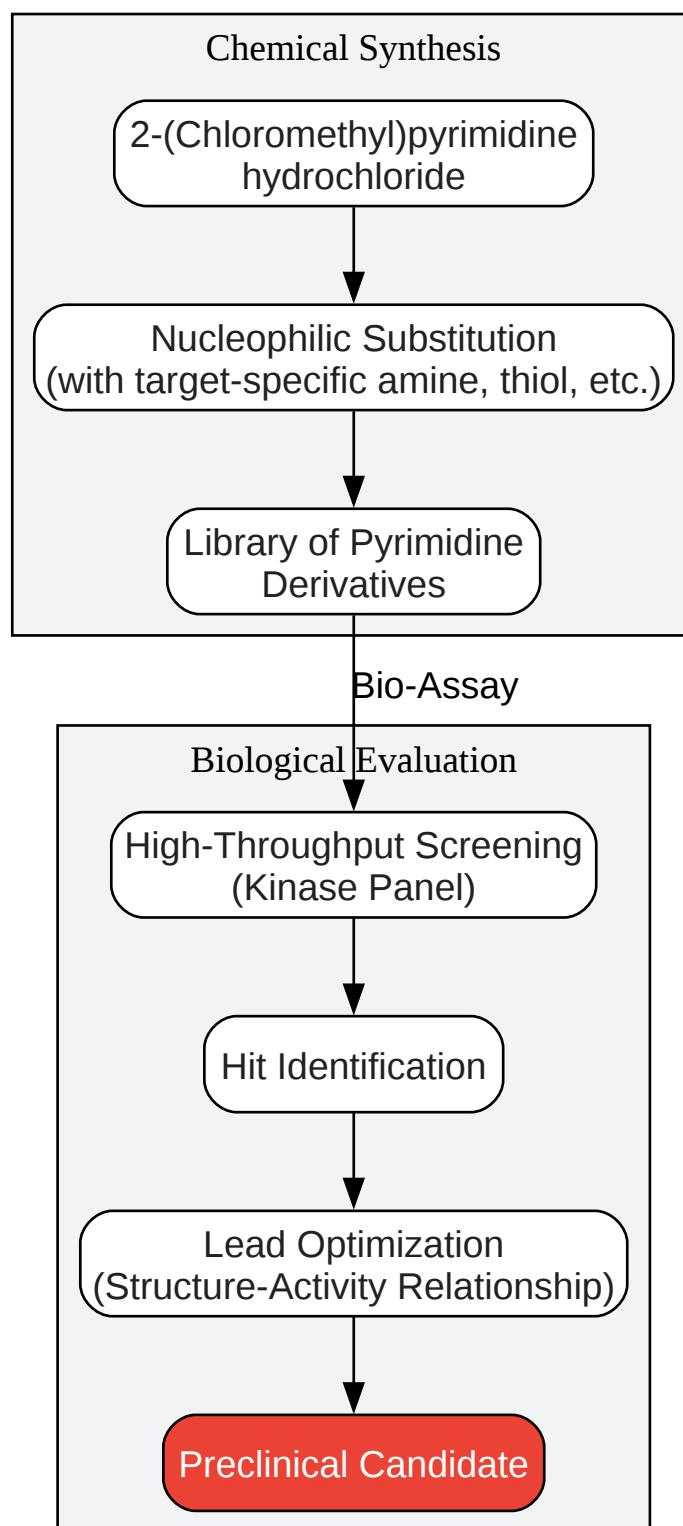
2-(Hydroxymethyl)pyrimidine

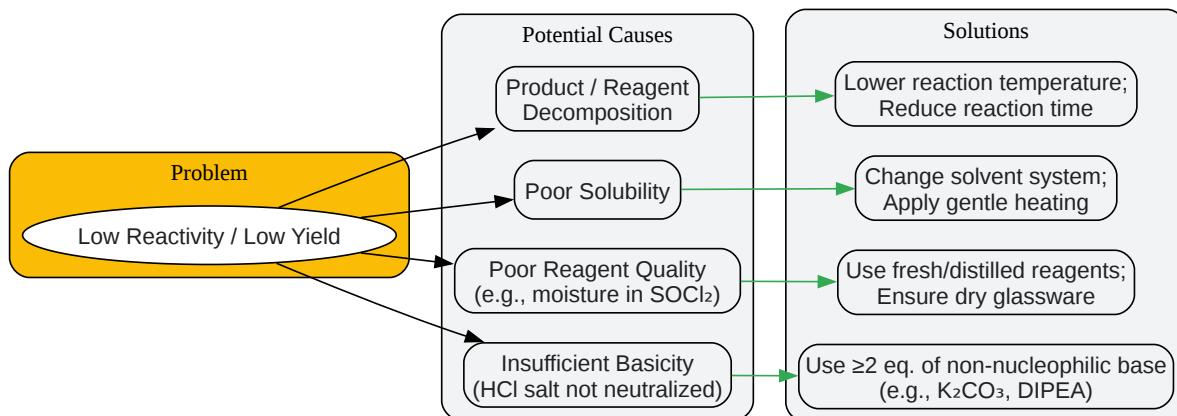
Chlorination
(e.g., SOCl_2)2-(Chloromethyl)pyrimidine
hydrochloride[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-(Chloromethyl)pyrimidine hydrochloride**.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity is a bimolecular nucleophilic substitution ($\text{S}_{\text{N}}2$) reaction at the chloromethyl group.^{[2][6]} The electron-withdrawing character of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide array of nucleophiles, including amines, thiols, and alcohols.^[6]


2-(Chloromethyl)pyrimidine + Nucleophile (Nu-H)


Backside Attack

Transition State
[Nu---CH₂(C₄H₃N₂)---Cl]

Chloride Displacement

2-((Nu-R)methyl)pyrimidine Derivative + HCl

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-(Chloromethyl)pyrimidine HCl CAS 936643-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE | 936643-80-0
[chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313406#2-chloromethyl-pyrimidine-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com